![molecular formula C16H14BrNO4 B2571469 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide CAS No. 1448033-69-9](/img/structure/B2571469.png)
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide
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Overview
Description
“N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide” is a complex organic compound that contains benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Scientific Research Applications
- Benzofuran derivatives exhibit significant anticancer potential. For instance, some substituted benzofurans have demonstrated remarkable inhibitory effects on various cancer cell lines . Compound 36, a benzofuran derivative, displayed substantial growth inhibition in leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells .
- For example, recent studies have evaluated the cytotoxic properties of new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one against both human cancer cells and healthy cells .
- Some benzofuran derivatives have been applied in detecting fluoride ions, cyanide ions, heavy metals, and toxic gases .
- A novel macrocyclic benzofuran compound was discovered with anti-hepatitis C virus (HCV) activity. It holds promise as a potential therapeutic drug for HCV infection .
- Notably, a unique free radical cyclization cascade has been employed to construct complex benzofuran derivatives, overcoming synthetic challenges .
Anticancer Properties
Antibacterial Activity
Detection of Ions and Toxic Gases
Anti-Hepatitis C Virus Activity
Synthetic Methods and Ring Construction
Drug Prospects and Natural Product Sources
Safety and Hazards
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways, leading to downstream effects such as inhibition of cell growth in various types of cancer cells .
Pharmacokinetics
Benzofuran derivatives have been found to have diverse pharmacokinetic properties, which can impact their bioavailability .
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c17-15-6-5-13(22-15)16(20)18-8-7-11(19)14-9-10-3-1-2-4-12(10)21-14/h1-6,9,11,19H,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOISXXNKUDSJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC=C(O3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide |
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